molecular formula C19H20N2OS B3997840 2-Methylpiperidyl phenothiazin-10-yl ketone

2-Methylpiperidyl phenothiazin-10-yl ketone

Cat. No.: B3997840
M. Wt: 324.4 g/mol
InChI Key: LQKJXRPYHZROCI-UHFFFAOYSA-N
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Description

2-Methylpiperidyl phenothiazin-10-yl ketone is a compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, combines the structural features of phenothiazine and piperidine, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidyl phenothiazin-10-yl ketone typically involves the acylation of phenothiazine derivatives. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another approach involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride to yield the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Mechanism of Action

The mechanism of action of 2-Methylpiperidyl phenothiazin-10-yl ketone involves its interaction with various molecular targets. It acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), and alpha-adrenergic receptors (alpha1 and alpha2) . These interactions result in its neuroleptic, antihistaminic, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpiperidyl phenothiazin-10-yl ketone is unique due to its combination of the phenothiazine and piperidine structures, which may confer distinct pharmacological properties compared to other phenothiazine derivatives

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-8-6-7-13-20(14)19(22)21-15-9-2-4-11-17(15)23-18-12-5-3-10-16(18)21/h2-5,9-12,14H,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKJXRPYHZROCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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